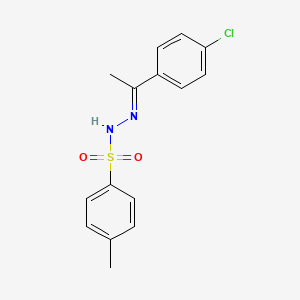

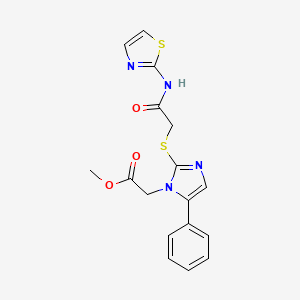

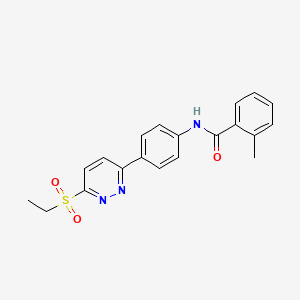

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C13H24N2O5S and its molecular weight is 320.4. The purity is usually 95%.

BenchChem offers high-quality N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-acetylcholinesterase Activity

Research has been conducted on the synthesis and evaluation of piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity. For example, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for their anti-AChE activity. They discovered that substituting the benzamide with a bulky moiety significantly increased activity, suggesting the importance of the nitrogen atom's basic quality in the piperidine ring for enhanced activity. One of the compounds showed a markedly high affinity for AChE over BuChE, indicating its potential as an antidementia agent Sugimoto et al., 1990.

Lewis Basic Catalysts in Organic Synthesis

In the realm of organic synthesis, Wang et al. (2006) developed l-piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. This research highlights the critical role of the arene sulfonyl group on N4 for achieving high enantioselectivity. The study shows that such catalysts can yield high isolated yields and enantioselectivities for a broad range of substrates, demonstrating the versatility of piperidine derivatives in synthetic organic chemistry Wang et al., 2006.

Cyclin-Dependent Kinase Inhibitors

Griffin et al. (2006) explored the synthesis and potential applications of beta-piperidinoethylsulfides as inhibitors of cyclin-dependent kinase CDK2, a crucial protein involved in cell cycle regulation. This study highlights the potential therapeutic applications of piperidine derivatives in the development of novel anticancer agents Griffin et al., 2006.

5-HT(2A) Receptor Antagonists

Fletcher et al. (2002) investigated a series of acyclic sulfones as high-affinity, selective 5-HT(2A) receptor antagonists. By modifying the phenylsulfonyl piperidine structure, they introduced bioavailability and achieved orally bioavailable, brain-penetrant analogs suitable for evaluation in animal models, highlighting the therapeutic potential of piperidine derivatives in neuropsychiatric disorders Fletcher et al., 2002.

Acetylcholinesterase and Butyrylcholinesterase Enzyme Inhibition

Khalid et al. (2014) synthesized and evaluated N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. This research underscores the utility of piperidine derivatives in developing inhibitors for enzymes relevant to neurodegenerative diseases Khalid et al., 2014.

properties

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5S/c1-21(19,20)15-4-2-9(3-5-15)13(18)14-11-6-10(8-16)12(17)7-11/h9-12,16-17H,2-8H2,1H3,(H,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTOFMYRHKJWND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2CC(C(C2)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2355897.png)

![methyl 3-(2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2355901.png)

![N-(2,5-difluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2355903.png)

![2-chloro-6,7-di(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2355910.png)

![4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2355917.png)